molecular formula C12H18ClNO2 B15222924 Methyl (R)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride

Methyl (R)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride

Cat. No.: B15222924
M. Wt: 243.73 g/mol
InChI Key: IMSRHVSVKFXLDM-RFVHGSKJSA-N
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Description

Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzaldehyde and ®-3-amino-3-phenylpropanoic acid.

    Condensation Reaction: The first step involves a condensation reaction between 2,5-dimethylbenzaldehyde and ®-3-amino-3-phenylpropanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.

    Esterification: The amine product is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt of Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-3-amino-3-phenylpropanoate hydrochloride: Similar structure but lacks the 2,5-dimethyl substitution on the phenyl ring.

    Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride: Enantiomer of the compound with different chiral configuration.

Uniqueness

Methyl ®-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is unique due to its specific chiral configuration and the presence of 2,5-dimethyl substitutions on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2,5-dimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m1./s1

InChI Key

IMSRHVSVKFXLDM-RFVHGSKJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)OC)N.Cl

Origin of Product

United States

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